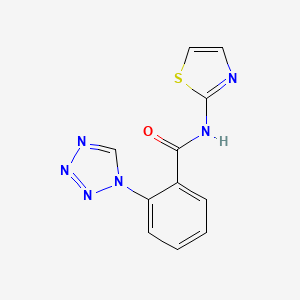
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide, also known as AZD-4901, is a chemical compound with potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, AZD-4901 has been studied as a potential treatment for various diseases, such as chronic pain, multiple sclerosis, and Alzheimer's disease.
Mechanism of Action
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and glial cells. Upon activation, the P2X7 receptor can trigger several downstream signaling pathways, including the inflammasome pathway, which leads to the production of pro-inflammatory cytokines, such as interleukin-1 beta. By blocking the P2X7 receptor, this compound can inhibit these downstream pathways and reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In addition to its anti-inflammatory and analgesic effects, this compound has been found to reduce oxidative stress, improve mitochondrial function, and enhance synaptic plasticity. These effects may contribute to its potential therapeutic benefits in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide is its selectivity for the P2X7 receptor, which reduces the risk of off-target effects. Another advantage is its potency and efficacy in preclinical models, which suggests that it may have therapeutic potential in humans. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its pharmacokinetics and bioavailability. Another limitation is the lack of clinical data on its safety and efficacy in humans, which is necessary before it can be considered for clinical use.
Future Directions
There are several future directions for research on 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer, inflammatory bowel disease, and neuropathic itch. Another direction is to optimize its pharmacokinetics and formulation to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate its safety and efficacy in humans, which will determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was first reported by AstraZeneca in 2014. The method involves the reaction of 5-bromo-2-methoxy-N-methylbenzamide with 1-azepanesulfonyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide has been extensively studied in preclinical models of various diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease. In a rat model of neuropathic pain, this compound was shown to reduce mechanical hypersensitivity and thermal hyperalgesia, which are symptoms of chronic pain. In a mouse model of multiple sclerosis, this compound was found to improve motor function and reduce inflammation in the spinal cord. In a cell culture model of Alzheimer's disease, this compound was shown to reduce the production of amyloid-beta, which is a hallmark of the disease.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-15(18)13-11-12(7-8-14(13)21-2)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXISAUKJFCWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)

![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)
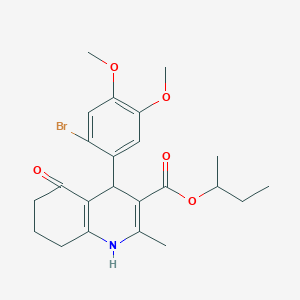
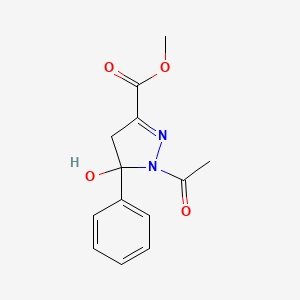
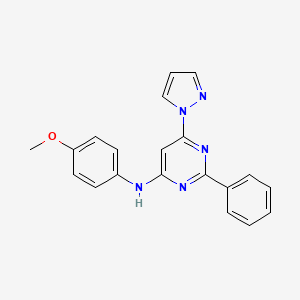
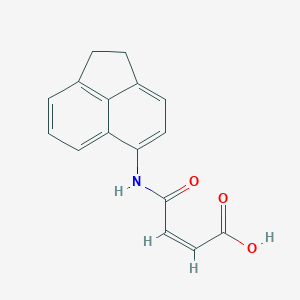
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)
